N4-Triazolyl Terconazole

CAS No.:

Cat. No.: VC18560730

Molecular Formula: C26H31Cl2N5O3

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H31Cl2N5O3 |

|---|---|

| Molecular Weight | 532.5 g/mol |

| IUPAC Name | 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |

| Standard InChI | InChI=1S/C26H31Cl2N5O3/c1-19(2)32-9-11-33(12-10-32)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-31-17-29-30-18-31)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 |

| Standard InChI Key | KJUZYYUILZKUQG-OZXSUGGESA-N |

| Isomeric SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |

| Canonical SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

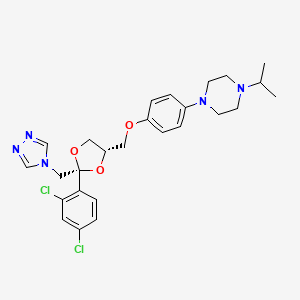

N4-Triazolyl Terconazole, systematically named 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine, belongs to the triazole class of antifungals . Its structure integrates a 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group, a triazolylmethyl moiety, and a phenoxy-linked piperazine derivative (Figure 1) . The stereochemistry at positions 2R and 4S is critical for its biological activity, as it influences binding to the fungal enzyme’s active site .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 532.47 g/mol |

| IUPAC Name | 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |

| CAS Number | 67915-31-5 |

| XLogP3 | 4.2 (Predicted) |

Stereochemical Considerations

The (2R,4S) configuration ensures optimal spatial alignment with lanosterol 14-α-demethylase, enhancing inhibitory potency . Modifications to the triazole or dioxolane rings reduce antifungal efficacy, underscoring the importance of stereospecificity.

Synthesis and Chemical Stability

Synthetic Pathways

The synthesis of N4-Triazolyl Terconazole involves multi-step reactions starting from N,N-diformylhydrazine and aryl amines. Key steps include:

-

Formylation and Cyclization: Reacting formamide with hydrazines under microwave irradiation yields the triazole core .

-

Copper-Catalyzed Coupling: A copper(II) catalyst facilitates regioselective N-alkylation of the piperazine moiety .

-

Stereospecific Substitution: Chiral resolution techniques isolate the (2R,4S) enantiomer, which constitutes the active pharmaceutical ingredient .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Formamide, hydrazine, MW, 150°C | 78% |

| 2 | Cu(OAc)₂, K₃PO₄, DMF, 80°C | 65% |

| 3 | Chiral column chromatography | 92% |

Degradation Pathways

N4-Triazolyl Terconazole degrades under acidic conditions (pH <3) via dioxolane ring cleavage, forming dichlorophenylacetic acid derivatives. Oxidation in the presence of Cu²⁺ ions generates reactive oxygen species (ROS), which may contribute to fungal cell damage.

Mechanism of Action and Pharmacodynamics

Target Engagement

The compound inhibits lanosterol 14-α-demethylase (), a fungal cytochrome P450 enzyme responsible for converting lanosterol to ergosterol . Depletion of ergosterol disrupts membrane fluidity and inhibits fungal growth (fungistatic effect) .

Spectrum of Activity

N4-Triazolyl Terconazole demonstrates broad-spectrum activity against Candida spp. (MIC₉₀: 2–4 µg/mL), including azole-resistant strains. It also suppresses hyphal formation in C. albicans, reducing tissue invasion.

Pharmacokinetics and Metabolism

Absorption and Distribution

Following intravaginal administration, systemic absorption ranges from 5% (hysterectomized patients) to 16% (non-hysterectomized) . Protein binding exceeds 94%, limiting free drug concentration in plasma .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 5–16% (intravaginal) |

| 6.9 hours | |

| 1.2 L/kg | |

| Excretion | Renal (32–56%), Fecal (47–52%) |

Metabolic Fate

Hepatic metabolism involves oxidative N-dealkylation and dioxolane ring opening, mediated by CYP3A4 . Metabolites lack antifungal activity and are eliminated within 48 hours.

Clinical Applications and Comparative Efficacy

Indications

N4-Triazolyl Terconazole is formulated as 0.4% vaginal cream and 80 mg suppositories for treating acute and recurrent vulvovaginal candidiasis . Clinical trials report mycological cure rates of 85–92% after 7-day regimens.

Advantages Over Imidazoles

Compared to clotrimazole (an imidazole), N4-Triazolyl Terconazole exhibits:

-

Lower rates of local irritation (2% vs. 8%).

-

Superior efficacy against non-albicans Candida (e.g., C. glabrata).

Stability and Compatibility

Formulation Challenges

The compound is photosensitive, requiring opaque packaging to prevent degradation . Compatibility with non-ionic surfactants (e.g., polysorbate 80) enhances cream stability.

Drug-Drug Interactions

Co-administration with CYP3A4 inducers (e.g., rifampin) reduces plasma concentrations by 40%, necessitating dose adjustments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume